![molecular formula C56H48N2 B051436 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl CAS No. 119586-44-6](/img/structure/B51436.png)
4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl
Vue d'ensemble
Description
“4,4’-Bis[4-(di-p-tolylamino)styryl]biphenyl”, also known as DPAVBi, is widely used as a sky-blue fluorescent emitter in OLED devices . It is also used as a blue dopant for white TADF-OLED devices . Bearing two triarylamine end units, DPAVBi is electron-rich in nature .
Molecular Structure Analysis
The molecular formula of DPAVBi is C56H48N2 . It has a molecular weight of 748.99 g/mol . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
DPAVBi is primarily used in the field of organic electronics, particularly as a sky-blue fluorescent emitter in OLED devices . Its electron-rich nature, due to the presence of two triarylamine end units, makes it suitable for these applications .Physical And Chemical Properties Analysis
DPAVBi is a solid at 20 degrees Celsius . It has a molecular weight of 748.99 g/mol .Applications De Recherche Scientifique
Sky-Blue Fluorescent Emitter in OLED Devices
DPAVBi is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLED) devices . This application is significant in the field of display technology, contributing to the development of high-quality, energy-efficient displays.
Blue Dopant for White TADF-OLED Devices
DPAVBi is also used as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF) OLED devices . This allows for the creation of white light in OLEDs, which is crucial for lighting applications and full-color displays.
Hole-Transporting Material in Organic Electronic Devices
Bearing two triarylamine end units, DPAVBi is electron-rich in nature. It has applications as a hole-transporting material in organic electronic devices . This property is essential for the efficient operation of these devices.
Dopant for Fluorescent Host Material
DPAVBi may be used as a dopant for fluorescent host material , 6-anthracene-9-yl-2,3-di-p-tolyl benzo [b]thiophene (ATB), for the fabrication of OLEDs . This enhances the efficiency and color quality of the OLEDs.
Host Material for Other Emitters
It has been demonstrated that DPAVBi serves as an excellent host material for other emitters . For instance, OLEDs using 2F-DPA as the fluorescent host exhibit pure blue emission, high luminance, high current efficiency, and high external quantum efficiency .
Component in White Organic Light Emitting Diodes
DPAVBi is also used as a component in white organic light emitting diodes . This application is significant in the development of lighting solutions and display technologies.
Mécanisme D'action
Target of Action
DPAVBi is primarily targeted towards organic electronic devices, particularly in the field of optoelectronics . It is widely used as a sky-blue fluorescent emitter in Organic Light Emitting Diodes (OLEDs) and as a blue dopant for white Thermally Activated Delayed Fluorescence (TADF)-OLED devices .
Mode of Action
DPAVBi, bearing two triarylamine end units, is electron-rich in nature . This allows it to interact effectively with the electronic systems of OLEDs. When an electric current is applied, DPAVBi emits a sky-blue fluorescence, enhancing the visual output of the device .
Biochemical Pathways
The compound can be prepared through the Grignard reaction of brominated tetrahydrofuran and p-toluidine, or through the condensation reaction of 4,4’-dibromo diphenylmethane and p-toluidine .
Result of Action
The primary result of DPAVBi’s action is the emission of sky-blue fluorescence when used in OLED devices . This makes it an effective material for enhancing the color and brightness of electronic displays.
Action Environment
The efficacy and stability of DPAVBi are influenced by environmental factors. It should be stored at room temperature in a cool, dry place . Exposure to heat sources and open flames should be avoided to maintain its stability and prevent degradation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-[4-[(E)-2-[4-[4-[(E)-2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenyl]phenyl]ethenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48N2/c1-41-5-29-51(30-6-41)57(52-31-7-42(2)8-32-52)55-37-21-47(22-38-55)15-13-45-17-25-49(26-18-45)50-27-19-46(20-28-50)14-16-48-23-39-56(40-24-48)58(53-33-9-43(3)10-34-53)54-35-11-44(4)12-36-54/h5-40H,1-4H3/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXTXTYKAEHQV-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347461 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
CAS RN |
119586-44-6 | |
| Record name | 4,4'-[4,4'-Biphenyldiyldi(E)-2,1-ethenediyl]bis[N,N-bis(4-methylphenyl)aniline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)
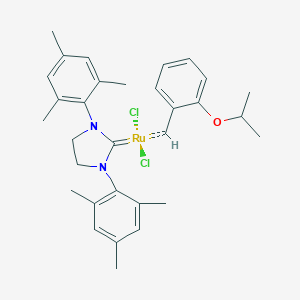

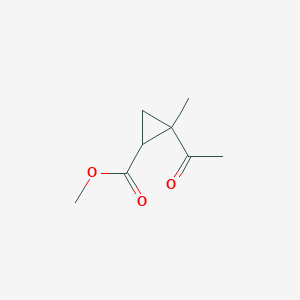
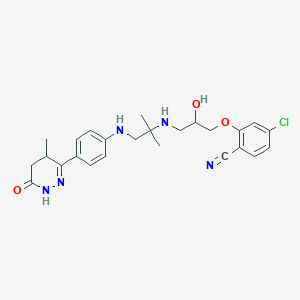
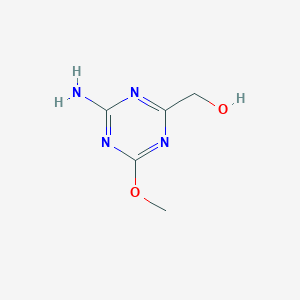
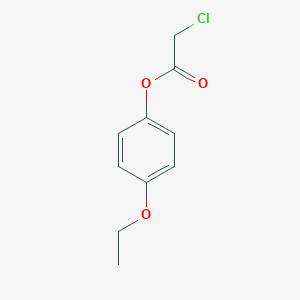
acetic acid](/img/structure/B51367.png)

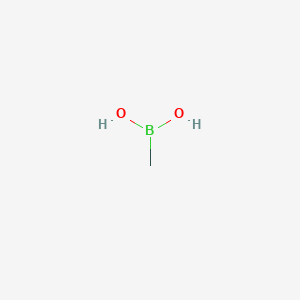
![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)